methyl 4-[(Z)-{7-[(dipropylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate methyl 4-[(Z)-{7-[(dipropylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16384078
InChI: InChI=1S/C24H27NO5/c1-4-12-25(13-5-2)15-19-20(26)11-10-18-22(27)21(30-23(18)19)14-16-6-8-17(9-7-16)24(28)29-3/h6-11,14,26H,4-5,12-13,15H2,1-3H3/b21-14-
SMILES:
Molecular Formula: C24H27NO5
Molecular Weight: 409.5 g/mol

methyl 4-[(Z)-{7-[(dipropylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate

CAS No.:

Cat. No.: VC16384078

Molecular Formula: C24H27NO5

Molecular Weight: 409.5 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-[(Z)-{7-[(dipropylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate -

Specification

Molecular Formula C24H27NO5
Molecular Weight 409.5 g/mol
IUPAC Name methyl 4-[(Z)-[7-[(dipropylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate
Standard InChI InChI=1S/C24H27NO5/c1-4-12-25(13-5-2)15-19-20(26)11-10-18-22(27)21(30-23(18)19)14-16-6-8-17(9-7-16)24(28)29-3/h6-11,14,26H,4-5,12-13,15H2,1-3H3/b21-14-
Standard InChI Key QHANFKIYXBCTRH-STZFKDTASA-N
Isomeric SMILES CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)C(=O)OC)/C2=O)O
Canonical SMILES CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)C(=O)OC)C2=O)O

Introduction

Synthesis of Benzofurans

The synthesis of benzofurans typically involves the reaction of an appropriate o-hydroxyacetophenone with chloroacetone. This method can be modified to introduce various substituents, enhancing the compound's biological activity. For example, bromination using N-bromosuccinimide (NBS) can introduce bromine atoms into the benzofuran structure, potentially altering its pharmacological properties .

Biological Activities of Related Compounds

While specific data on methyl 4-[(Z)-{7-[(dipropylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate is lacking, related benzofuran derivatives have shown promising biological activities:

  • Anticancer Activity: Some benzofuran derivatives have demonstrated selective toxicity against leukemic cell lines, such as K562 and HL-60, without affecting non-cancerous cells .

  • Antibacterial Activity: Certain benzofuran compounds exhibit moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .

Potential Applications

Given the biological activities associated with benzofurans, compounds like methyl 4-[(Z)-{7-[(dipropylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate could potentially be explored for:

  • Cancer Treatment: Their ability to induce apoptosis in cancer cells makes them candidates for anticancer therapies.

  • Antibacterial Therapies: Their activity against Gram-positive bacteria suggests potential use in treating bacterial infections.

Data Table: Biological Activities of Benzofurans

CompoundBiological ActivityTarget Cells/PathogensActivity Level
Benzofuran Derivative 1Induces apoptosisK562, HL-60IC50 = 5.0 mM (K562), 0.1 mM (HL-60)
Benzofuran Derivative 2AntibacterialGram-positive bacteriaMIC = 16-64 µg/mL

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator